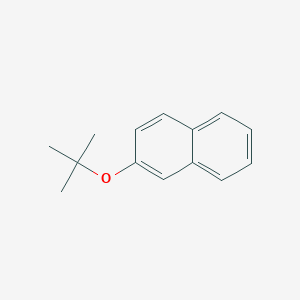
2-t-Butoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-t-Butoxynaphthalene is an organic compound that belongs to the class of ethers It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a tert-butoxy group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-t-Butoxynaphthalene can be synthesized through the Williamson ether synthesis, a well-known method for preparing ethers. The process involves the reaction of 2-naphthol with tert-butyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the tert-butyl bromide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-t-Butoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group directs the incoming electrophile to specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydro derivatives of naphthalene
Substitution: Brominated or nitrated derivatives of this compound
Applications De Recherche Scientifique
2-t-Butoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a solvent for nonpolar compounds
Mécanisme D'action
The mechanism of action of 2-t-Butoxynaphthalene involves its interaction with various molecular targets and pathways. The tert-butoxy group can influence the reactivity and orientation of the compound in chemical reactions. In biological systems, it may interact with enzymes and receptors, affecting their function and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2-t-Butoxynaphthalene can be compared with other similar compounds such as:
2-Butoxynaphthalene: Similar structure but with a butoxy group instead of a tert-butoxy group.
2-Methoxynaphthalene: Contains a methoxy group attached to the naphthalene ring.
2-Ethoxynaphthalene: Features an ethoxy group on the naphthalene ring.
Uniqueness
The presence of the tert-butoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C14H16O |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H16O/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Clé InChI |
ZDUKTTJUKLNCSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















